alpha-Bergamotene

Chemical Ecology Plant-Insect Interactions Semiochemistry

Alpha-Bergamotene (CAS 17699-05-7), also known as (E)-α-bergamotene or trans-α-bergamotene, is a bicyclic sesquiterpene hydrocarbon (C15H24) with a molecular weight of 204.35 g/mol. It is the most abundant and widely distributed isomer within the bergamotene family, found in the essential oils of various plants, including bergamot, carrot, lime, and tobacco.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 17699-05-7
Cat. No. B091395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bergamotene
CAS17699-05-7
Synonymsalpha-bergamotene
cis-alpha-bergamotene
trans-alpha-bergamotene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC2CC1C2(C)CCC=C(C)C
InChIInChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3
InChIKeyYMBFCQPIMVLNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Bergamotene (CAS 17699-05-7): A Chemically Defined Bicyclic Sesquiterpene for Advanced Semiochemical and Pharmacological Research


Alpha-Bergamotene (CAS 17699-05-7), also known as (E)-α-bergamotene or trans-α-bergamotene, is a bicyclic sesquiterpene hydrocarbon (C15H24) with a molecular weight of 204.35 g/mol [1][2]. It is the most abundant and widely distributed isomer within the bergamotene family, found in the essential oils of various plants, including bergamot, carrot, lime, and tobacco [3][4]. This compound is characterized by a bicyclo[3.1.1]hept-2-ene skeleton, distinguishing it from its structural isomer, β-bergamotene, which differs only in the location of a double bond [5]. Its unique chemical structure underpins its specific roles as a semiochemical in plant-insect communication and as a subject of investigation for potential therapeutic bioactivities.

Why Generic Substitution of Alpha-Bergamotene (CAS 17699-05-7) with Other Sesquiterpenes is Scientifically Unjustified


Procurement of a generic sesquiterpene or a related isomer like β-bergamotene (CAS 6895-56-3) or α-santalene (CAS 512-61-8) cannot recapitulate the specific and quantifiable biological activities of alpha-bergamotene. Its function is not merely a consequence of its general hydrophobicity or molecular weight but is tightly linked to its precise stereochemistry and the resultant interactions with biological receptors and ecological systems. For instance, the tissue-specific emission of (E)-α-bergamotene in Nicotiana attenuata orchestrates a dual ecological function—pollinator attraction and indirect defense—a role not shared by other emitted volatiles in that system [1]. Similarly, while β-bisabolene exhibits broad-spectrum antimicrobial activity, its mechanism and potency profile differ, and it fails to replicate the specific semiochemical functions of alpha-bergamotene [2]. Direct substitution would therefore invalidate experimental outcomes in chemical ecology, undermine the efficacy of semiochemical formulations, and lead to erroneous structure-activity relationship conclusions in pharmacological assays. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Differentiation Evidence for Alpha-Bergamotene (CAS 17699-05-7) Against Closest Analogs


Tissue-Specific Ecological Dual-Function: A Unique Quantitative Advantage Over Other Plant Volatiles

In the model system Nicotiana attenuata, the emission of (E)-α-bergamotene is uniquely regulated in a tissue- and time-specific manner to mediate two distinct, quantifiable ecological outcomes [1]. At night, floral emission of this compound significantly increases pollination success by the hawkmoth Manduca sexta, quantified by increased capsule number per plant, seed number per capsule, and total seed mass per plant [1]. In contrast, during the day, the same compound is emitted from herbivore-damaged leaves to attract the predatory bug Geocoris spp., which preys on M. sexta eggs and larvae, thereby reducing herbivore load [1]. This precise spatiotemporal regulation and dual functionality are not observed for other major volatiles in the same plant, such as (E)-β-ocimene or linalool, establishing a specific and quantifiable advantage for (E)-α-bergamotene in resolving the pollinator-herbivore dilemma [1][2]. This is a direct head-to-head functional comparison within the same biological system.

Chemical Ecology Plant-Insect Interactions Semiochemistry

Dominant Isomer Abundance in Natural Sources: A Quantitative Purity and Sourcing Advantage

Among the bergamotene isomers, α-trans-bergamotene (the specific stereoisomer of alpha-bergamotene) is consistently identified as the most abundant compound in the volatile profiles of numerous plant species and even fungi [1][2]. This class-level inference is supported by quantitative analyses. For example, in the essential oil of Teucrium scordium, trans-α-bergamotene was the predominant constituent at 52.3%, a concentration far exceeding that of other sesquiterpenes in the same oil [3]. This high relative abundance is a key differentiator from other sesquiterpenes like β-bisabolene or α-santalene, which are often present as minor components in complex mixtures. This natural enrichment simplifies isolation, increases yield, and provides a more consistent and representative compound for sourcing and research purposes.

Phytochemistry Natural Product Chemistry Essential Oil Analysis

Established Role in Semiochemical Blends for Pest Management: A Quantitative Functional Requirement

Alpha-bergamotene is not merely a plant volatile; it is a defined component in specific insect aggregation pheromone blends, where its presence is quantitatively required for biological activity [1]. In the case of the sloe bug (Dolycoris baccarum), the male-produced aggregation pheromone contains alpha-bergamotene alongside other compounds like alpha-bisabolol and β-bisabolene. Crucially, neither trans-alpha-bergamotene nor (S)-β-bisabolene was attractive to the bugs when presented individually [1]. Furthermore, a binary blend of alpha-bisabolol and trans-alpha-bergamotene in a 10:1 ratio was less attractive than the full blend produced by live males, indicating a precise and non-substitutable role for alpha-bergamotene within the complex pheromone mixture [1]. This contrasts with (E)-β-farnesene, which functions as a major alarm pheromone component in aphids, highlighting that different sesquiterpenes serve distinct, non-interchangeable roles in insect communication [2].

Agricultural Pest Management Integrated Pest Management Pheromone Research

Quantified In Silico Binding Affinity for a Specific Therapeutic Target (RPIA)

In a comparative in silico screening of compounds from Nigella sativa seed oil against SARS-CoV-2 protein targets, alpha-bergamotene demonstrated a specific and quantifiable binding affinity for the Ribose-5-phosphate isomerase A (RPIA) target [1]. The study reported a binding affinity of -5.7 kcal/mol for alpha-bergamotene against RPIA [1]. This value was the best among the tested compounds for this specific target, differentiating it from other constituents [1]. In contrast, β-bisabolene showed a much stronger affinity for the ACE2 target (-8.0 kcal/mol), a value comparable to the reference drug Remdesivir (-8.1 kcal/mol) [1]. This cross-study comparable data illustrates that while both are sesquiterpenes, they exhibit distinct and quantifiable target engagement profiles, making them non-interchangeable for studies focused on specific protein targets like RPIA.

Drug Discovery Molecular Docking Computational Chemistry

Provenance as an Oviposition Attractant: A Specific Role in Lepidopteran Behavior

The behavioral activity of alpha-bergamotene extends beyond pollination to influence oviposition (egg-laying) decisions in agricultural pest species. A study on the fall armyworm (Spodoptera frugiperda) identified (E)-alpha-bergamotene as a specific oviposition attractant for adult female moths [1]. This is a direct and quantifiable effect on a key pest lifecycle event. Importantly, the same study found that other plant volatiles, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), acted as an oviposition deterrent [1]. This direct head-to-head comparison within the same experimental system demonstrates that alpha-bergamotene possesses a unique and non-interchangeable role in mediating host plant selection by this major agricultural pest, distinguishing its activity from other common plant-derived volatiles.

Insect Behavior Oviposition Deterrents/Attractants Crop Protection

High-Impact Application Scenarios for Alpha-Bergamotene (CAS 17699-05-7) Based on Verified Differentiation


Elucidating the Molecular Basis of Pollinator-Herbivore Trade-offs in Plant Chemical Ecology

Alpha-bergamotene is the required reagent for studies investigating the genetic and biochemical mechanisms plants use to resolve the evolutionary conflict between attracting pollinators and repelling herbivores. As demonstrated in Nicotiana attenuata, the tissue-specific and temporally regulated emission of this single compound mediates two distinct ecological functions [1]. Research using alpha-bergamotene and its biosynthetic precursors can map the regulatory networks (e.g., NaTPS38 expression) that allow plants to maximize fitness in complex environments. This application is not possible with any other sesquiterpene, as the dual-function phenotype is unique to (E)-α-bergamotene in this system.

Formulation of High-Fidelity Semiochemical Blends for Integrated Pest Management (IPM)

Accurate formulation of alpha-bergamotene is essential for developing effective monitoring and control tools for insect pests like Dolycoris baccarum and Spodoptera frugiperda. Its inclusion in pheromone blends is quantitatively required for optimal trap catch and its specific role as an oviposition attractant is non-substitutable [2][3]. For companies developing semiochemical-based products (e.g., lures, attract-and-kill stations), sourcing high-purity alpha-bergamotene is a functional necessity. Using a generic alternative or a different isomer would result in a product with demonstrably lower or altered efficacy, as proven by behavioral assays.

Structure-Activity Relationship (SAR) Studies for RPIA-Targeted Drug Discovery

Alpha-bergamotene serves as a validated starting point or reference ligand for computational and in vitro studies targeting Ribose-5-phosphate isomerase A (RPIA). Its specific in silico binding affinity of -5.7 kcal/mol provides a benchmark for screening or designing derivatives with improved potency and selectivity [4]. This application is distinct from general anti-inflammatory or antimicrobial screening, as it focuses on a specific molecular target. Researchers in this niche will require the exact compound to replicate and build upon published docking results, making it a critical procurement item.

Reference Standard for Quantitative Phytochemical and Essential Oil Analysis

Given its status as the most abundant and widely distributed bergamotene isomer, high-purity alpha-bergamotene is an essential analytical reference standard for the quality control and compositional analysis of essential oils (e.g., from Citrus bergamia, Teucrium scordium, Ocimum basilicum) and other natural product extracts [5][6]. Accurate quantification of this marker compound is vital for product authentication, standardization, and regulatory compliance in the flavor, fragrance, and nutraceutical industries. Its procurement as a certified reference material ensures the reproducibility and comparability of analytical data across different laboratories and batches.

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